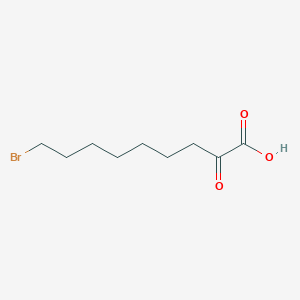

9-Bromo-2-oxononanoic acid

Description

Significance of Alpha-Keto Fatty Acids in Organic Synthesis and Biochemical Pathways

Alpha-keto acids, also known as 2-oxoacids, are characterized by a ketone functional group at the carbon atom adjacent to the carboxylic acid. wikipedia.org This structural feature imparts significant chemical reactivity, making them valuable intermediates in organic synthesis. wikipedia.org They can act as acylating agents and participate in a variety of reactions, including nucleophilic additions and condensations, to form more complex molecules like heterocyclic compounds. wikipedia.orgresearchgate.net

In the realm of biochemistry, alpha-keto acids are pivotal metabolites. wikipedia.org They are central to the Krebs cycle (citric acid cycle), a fundamental pathway for cellular energy production. wikipedia.org Furthermore, they play a crucial role in amino acid metabolism through transamination reactions, where they can be converted into or synthesized from amino acids. wikipedia.org For instance, α-ketoglutarate is a key intermediate in the citric acid cycle and a precursor for the synthesis of several amino acids. wikipedia.orgwikipedia.org The 2-oxoacid dehydrogenase complexes are a family of multienzyme complexes that play a vital role in oxidative metabolism. nih.govportlandpress.comnovapublishers.com

Role of Omega-Halogenated Fatty Acids as Synthetic Precursors

Omega-halogenated fatty acids, which have a halogen atom at the terminal end of the carbon chain, are versatile building blocks in organic synthesis. gerli.comgoogle.com The carbon-halogen bond can be readily cleaved and substituted with other functional groups through nucleophilic substitution reactions, allowing for the introduction of a wide array of functionalities. docbrown.infoacs.org This makes them valuable precursors for creating diverse derivatives.

These terminally halogenated fatty acids are also instrumental in the synthesis of radiolabeled compounds for medical imaging and diagnostic purposes. google.com The ability to selectively introduce a functional group at the omega position without disturbing other parts of the molecule is a key advantage in the design of specialized molecules like probes for studying biological membranes.

Structural and Mechanistic Challenges Posed by Dual Functionalities in 9-Bromo-2-oxononanoic Acid

The presence of both an alpha-keto group and an omega-bromo substituent in a single molecule like this compound introduces specific synthetic challenges. oup.com The two reactive centers, separated by a flexible alkyl chain, can potentially interact with each other, leading to intramolecular reactions such as cyclization. researchgate.net For example, the enolate formed at the alpha-position could act as an internal nucleophile, attacking the carbon bearing the bromine atom.

Controlling the chemoselectivity of reactions involving such bifunctional compounds is a significant hurdle for synthetic chemists. uniovi.esniilmuniversity.ac.inresearchgate.net Reaction conditions must be carefully chosen to ensure that a desired transformation occurs at one functional group without affecting the other. The conformational flexibility of the fatty acid chain can also influence the proximity of the two reactive ends, further complicating synthetic strategies. Overcoming these challenges is crucial for harnessing the full synthetic potential of molecules like this compound.

Overview of Research Paradigms for Novel Functionalized Lipid Derivatives

Research into novel functionalized lipid derivatives is a dynamic field with wide-ranging applications. avantiresearch.comnih.govtuni.fi One major area of focus is the development of molecular probes to investigate biological systems. avantiresearch.com This involves incorporating reporter groups, such as fluorescent tags or spin labels, into lipid structures to visualize and study their behavior within cells and membranes. avantiresearch.comnih.gov

Another key paradigm is the design and synthesis of bioactive lipids with therapeutic potential. scientificarchives.com By modifying the structures of naturally occurring lipids, researchers can create molecules that act as enzyme inhibitors, receptor modulators, or drug delivery vehicles. scientificarchives.comacs.org The development of lipid-based nanoparticles for drug and gene delivery is a particularly active area of research. acs.org Additionally, the synthesis of polymerizable lipids allows for the creation of robust, functional materials for applications in biotechnology and materials science. mdpi.com These research efforts are all underpinned by the need for precise synthetic control over the molecular architecture of these complex lipid derivatives.

Structure

2D Structure

3D Structure

Properties

CAS No. |

101181-87-7 |

|---|---|

Molecular Formula |

C9H15BrO3 |

Molecular Weight |

251.12 g/mol |

IUPAC Name |

9-bromo-2-oxononanoic acid |

InChI |

InChI=1S/C9H15BrO3/c10-7-5-3-1-2-4-6-8(11)9(12)13/h1-7H2,(H,12,13) |

InChI Key |

URHYALKKCPXTSY-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCC(=O)C(=O)O)CCCBr |

Origin of Product |

United States |

Synthetic Methodologies for 9 Bromo 2 Oxononanoic Acid and Analogues

Strategies for Carbon Chain Elongation and Functional Group Introduction

The construction of the C9 chain of 9-bromo-2-oxononanoic acid and the placement of the bromo and oxo functionalities can be achieved through several convergent or linear synthetic sequences.

Synthesis from Shorter Precursors via Organometallic Reactions

One viable strategy for building the carbon backbone of this compound involves the coupling of smaller, functionalized precursors using organometallic reagents. This approach offers a high degree of flexibility in the placement of functional groups. For instance, a Grignard reagent or an organocuprate derived from a protected bromo-alkane could be coupled with a suitable electrophile to construct the main carbon chain.

While direct synthesis of this compound via this method is not extensively detailed in the literature, the principles of organometallic chemistry allow for a hypothetical pathway. A general approach could involve the reaction of a 7-bromoheptyl magnesium bromide with a protected 2-oxo-propanoic acid derivative. Subsequent deprotection and functional group manipulation would then yield the desired product. The reactivity of 2-oxo acids in such reactions is an area of growing interest, with enzymatic aldol (B89426) reactions, for example, showcasing the ability to forge carbon-carbon bonds to create elongated 2-oxo acid frameworks. nih.gov

Utilization of Natural Fatty Acids as Starting Materials

Natural fatty acids, with their long aliphatic chains, represent a renewable and cost-effective feedstock for the synthesis of this compound and its analogues. rsc.org The challenge lies in the selective functionalization of these molecules at specific positions.

Unsaturated fatty acids, such as oleic acid, can be subjected to oxidative cleavage to yield shorter-chain dicarboxylic or monocarboxylic acids, which can serve as precursors. rsc.orgresearchgate.net This process involves the scission of the carbon-carbon double bond. researchgate.net While ozonolysis is a well-established method, concerns over its safety have prompted the development of alternative catalytic systems using more benign oxidants like hydrogen peroxide. rsc.orgmdpi.com Transition metals such as tungsten, ruthenium, and osmium have been investigated as catalysts for this transformation. researchgate.net For example, the oxidative cleavage of oleic acid can produce azelaic acid and pelargonic acid. nih.gov Azelaic acid, a nine-carbon dicarboxylic acid, could then be a suitable starting material for the introduction of the bromo and 2-oxo functionalities.

A potential synthetic route starting from a C9 dicarboxylic acid would involve selective monobromination at the terminal carbon, followed by the introduction of the 2-oxo group.

| Precursor Fatty Acid | Cleavage Products | Potential for this compound Synthesis |

| Oleic Acid | Azelaic Acid, Pelargonic Acid | Azelaic acid can be a C9 precursor. |

| Linoleic Acid | Azelaic Acid, Malonic Acid, etc. | Azelaic acid can be a C9 precursor. |

Olefin metathesis has emerged as a powerful tool for the functionalization of unsaturated fatty acids. ias.ac.inias.ac.in Cross-metathesis reactions, in particular, allow for the introduction of functional groups at the terminus of the fatty acid chain. ias.ac.inresearchgate.net For instance, the cross-metathesis of an unsaturated fatty acid with a functionalized olefin can introduce a terminal functional group that can be further elaborated. researchgate.netacs.org

Isomerizing olefin metathesis is another advanced strategy that can convert internal double bonds of fatty acids into terminal functional groups, generating linear long-chain α,ω-difunctional compounds. acs.orgacs.org This approach could, in principle, be used to generate a 9-bromo-nonenoic acid derivative, which could then be converted to the target 2-oxo acid. The choice of catalyst, often ruthenium-based, is crucial for the efficiency and selectivity of these reactions. ias.ac.inacs.org

| Metathesis Approach | Description | Relevance to Synthesis |

| Self-Metathesis | Dimerization of an unsaturated fatty acid. ias.ac.in | Can produce longer chain dicarboxylic acids. |

| Cross-Metathesis | Reaction of a fatty acid with another olefin. ias.ac.inresearchgate.net | Allows for the introduction of a terminal functional group. |

| Isomerizing Metathesis | Migration of an internal double bond to the terminus followed by metathesis. acs.orgacs.org | Enables the synthesis of α,ω-difunctional compounds from internal olefins. |

Introduction of the 2-Oxo Functionality

The introduction of the ketone at the C2 position is a key step in the synthesis of this compound. This transformation can be achieved through various oxidative methods.

A common and effective method for the synthesis of 2-oxo acids is the oxidation of the corresponding 2-hydroxy acids. osf.io A variety of oxidizing agents can be employed for this purpose, including chromium(VI) reagents. For instance, the oxidation of α-hydroxy acids like glycolic acid, malic acid, and lactic acid to their corresponding oxo acids has been demonstrated using triethylammonium (B8662869) fluorochromate. This reaction is often catalyzed by acid.

Alternatively, direct oxidation of the methylene (B1212753) group at the C2 position of a 9-bromononanoic acid derivative could be envisioned, although this is generally a more challenging transformation requiring specific reagents and conditions to achieve selectivity. The synthesis of 2-oxoaldehydes and 2-oxoacids through various oxidation reactions is a growing area in synthetic organic chemistry due to the versatile reactivity of these products. colab.ws

| Precursor Functional Group at C2 | Oxidation Method | Example Oxidants |

| Hydroxyl (-OH) | Oxidation of a secondary alcohol | Triethylammonium fluorochromate, other Cr(VI) reagents |

| Methylene (-CH2-) | Direct oxidation | Requires specific and selective oxidizing agents |

Alpha-Keto Acid Synthesis from Carboxylic Acid Derivatives

The synthesis of α-keto acids from carboxylic acid derivatives is a cornerstone of organic synthesis, providing access to this important functional group through various activation and transformation strategies. Common precursors include acyl halides, acyl cyanides, and α-hydroxy acids derived from the parent carboxylic acid.

One established method involves the hydrolysis of acyl cyanides . This approach typically begins with the conversion of a carboxylic acid to its corresponding acyl chloride, which is then reacted with a cyanide salt to form the acyl cyanide. Subsequent acid-catalyzed hydrolysis of the acyl cyanide intermediate yields the desired α-keto acid. google.comrsc.org However, the reaction conditions for hydrolysis must be carefully controlled, as harsh acidic conditions can sometimes lead to decarboxylation or hydrolysis back to the parent carboxylic acid. rsc.org

Another classical, albeit less common due to toxicity concerns, method is the reaction of an acyl chloride with an organocadmium reagent . This method offers a direct route to ketones from acyl chlorides without the over-addition that is often observed with more reactive organometallics like Grignard or organolithium reagents. mdma.chchemistrysteps.com By using the appropriate organocadmium reagent, an α-keto ester can be formed, which is then hydrolyzed to the α-keto acid.

A more contemporary and widely used strategy is the oxidation of α-hydroxy acids . These precursors can be synthesized from the corresponding carboxylic acids via α-bromination followed by nucleophilic substitution with hydroxide (B78521). The subsequent oxidation of the α-hydroxy acid to the α-keto acid can be achieved with a variety of oxidizing agents. Modern methods often employ catalytic systems to enhance selectivity and reduce waste. For instance, nitroxyl (B88944) radical catalysts like 2-azaadamantane (B3153908) N-oxyl (AZADO), in the presence of a co-oxidant such as molecular oxygen, provide a chemoselective route to α-keto acids under mild conditions. organic-chemistry.orgacs.org This method is particularly advantageous as it minimizes side reactions like oxidative decarboxylation. acs.org

| Precursor | Key Reagents | Intermediate | Product | Key Advantages/Disadvantages |

| Carboxylic Acid | SOCl₂, NaCN, H₃O⁺ | Acyl Cyanide | α-Keto Acid | Established method; risk of side reactions during hydrolysis. google.comrsc.org |

| Carboxylic Acid | SOCl₂, R₂Cd | Acyl Chloride | α-Keto Ester | Controlled ketone synthesis; toxicity of cadmium reagents. mdma.chchemistrysteps.com |

| Carboxylic Acid | Br₂, PBr₃; NaOH; [Ox] | α-Hydroxy Acid | α-Keto Acid | Milder conditions, high chemoselectivity with modern catalysts. organic-chemistry.orgacs.org |

Regioselective Bromination at the Omega (C9) Position

Introducing a bromine atom specifically at the terminal (C9) position of a nine-carbon chain requires methods that can differentiate the omega position from other C-H bonds. This can be achieved through radical-based reactions on specific precursors or by converting a pre-existing functional group at the omega position.

Direct radical bromination of an unactivated alkane chain generally shows poor regioselectivity. However, the Wohl-Ziegler reaction , which employs N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or light, is highly selective for bromination at allylic and benzylic positions. wikipedia.org For a saturated fatty acid chain, this method is not directly applicable for selective omega bromination. To utilize this method, a precursor with unsaturation at the ω-1 position (e.g., 8-nonenoic acid) would be required, leading to bromination at the C7 position, not the desired C9.

A more suitable approach for converting a carboxylic acid to a terminal bromide is through decarboxylative halogenation . The Hunsdiecker reaction and its variations are classic methods for this transformation. wikipedia.orgbyjus.com In a potential synthetic route for this compound, one could start with a dicarboxylic acid, such as decanedioic acid. After protecting one of the carboxylic acid groups and converting the other to an α-keto acid, the protected terminal carboxyl group can be deprotected and converted to its silver salt. Treatment with bromine then yields the terminal bromide via decarboxylation. adichemistry.comalfa-chemistry.com A related method is the Kochi reaction , which uses lead(IV) acetate (B1210297) and a lithium halide (e.g., LiBr) to achieve the same transformation, often under milder conditions than the classical Hunsdiecker reaction. synarchive.comwikipedia.orgallaboutchemistry.net

| Reaction | Substrate | Key Reagents | Product | Notes |

| Wohl-Ziegler | ω-1 Unsaturated Acid | NBS, Radical Initiator | ω-2 Bromoalkene | Not suitable for direct C9 bromination of a saturated chain. wikipedia.org |

| Hunsdiecker | Silver salt of a dicarboxylic acid monoester | Br₂, CCl₄ | ω-Bromo Ester | Involves a radical mechanism; precursor preparation is key. wikipedia.orgbyjus.com |

| Kochi | Carboxylic Acid | Pb(OAc)₄, LiBr | Alkyl Bromide | A variation of the Hunsdiecker reaction. synarchive.comwikipedia.org |

A highly reliable and regioselective strategy for introducing the C9-bromo functionality is through the conversion of a pre-existing functional group at that position. This approach avoids selectivity issues associated with direct C-H bond halogenation.

A common precursor is an ω-hydroxy acid , such as 9-hydroxynonanoic acid. The terminal hydroxyl group can be readily converted to a bromide using standard reagents like phosphorus tribromide (PBr₃) or a mixture of triphenylphosphine (B44618) and carbon tetrabromide (the Appel reaction). This transformation is typically high-yielding and specific to the hydroxyl group.

Alternatively, a terminal alkene (e.g., from 9-decenoic acid) can be converted to a primary bromide. This can be achieved through anti-Markovnikov hydrobromination, which proceeds via a radical mechanism. The reaction is typically carried out using hydrogen bromide (HBr) in the presence of peroxides.

Another viable precursor is a terminal lactone , such as nonanolactone. Ring-opening of the lactone with a bromide source can yield the ω-bromo carboxylic acid. For instance, treatment with HBr can furnish the desired product. nih.gov

| Precursor | Key Reagents | Transformation |

| ω-Hydroxy Acid | PBr₃ or PPh₃/CBr₄ | Hydroxyl to Bromide Substitution |

| ω-Unsaturated Acid | HBr, Peroxides | Anti-Markovnikov Hydrobromination |

| Lactone | HBr | Ring-opening |

Chemo- and Regioselectivity in Multi-Functionalized Fatty Acid Synthesis

The synthesis of this compound presents a significant challenge in chemoselectivity, as both the α-keto acid and the alkyl bromide moieties are reactive. The synthetic strategy must be designed to prevent undesired reactions, such as nucleophilic attack at the keto-carbonyl or elimination of HBr from the alkyl bromide.

The use of protecting groups is a fundamental strategy to address these challenges. wikipedia.orgorganic-chemistry.org For instance, if the α-keto acid functionality is introduced before the terminal bromination, the keto and carboxyl groups may need protection. The carboxylic acid can be protected as an ester (e.g., methyl or ethyl ester), which is stable under many bromination conditions. The α-keto group is more sensitive. One strategy for its protection is the formation of a cyclic acetal (B89532) (ketal), although this can sometimes be challenging. A more specialized method involves the annulation of the α-keto acid with an oxime to form a 2,5-dihydrooxazole 3-oxide, which is stable to various conditions and can be deprotected mildly with zinc. nih.gov

The order of synthetic steps is also critical. It may be more advantageous to first prepare an ω-bromo carboxylic acid ester and then introduce the α-keto functionality. For example, 9-bromononanoic acid can be esterified, then subjected to α-bromination followed by hydrolysis to form an α-hydroxy acid, and finally oxidized to the α-keto acid. This sequence isolates the sensitive α-keto acid formation as the final step, potentially reducing the number of required protecting groups.

The choice of reagents is paramount for achieving selectivity. For example, when converting an acyl chloride to a ketone, using a Gilman reagent (an organocuprate) is chemoselective for the acid chloride and does not react with the resulting ketone. chemistrysteps.com In contrast, a Grignard reagent would likely add to the ketone to form a tertiary alcohol. wisc.edu Similarly, for the oxidation of an α-hydroxy acid in the presence of other sensitive groups, mild and selective reagents like those used in a Swern or Dess-Martin oxidation, or catalytic aerobic oxidation systems, are preferred over harsh, non-selective oxidants. acs.org

Asymmetric Synthesis Approaches for Chiral Analogs (if applicable to specific derivatives)

While this compound itself is achiral, derivatives with substitution on the alkyl chain could be chiral. Furthermore, the reduction of the keto group or the addition of a nucleophile can generate a chiral center at the C2 position, making the development of asymmetric syntheses for related chiral α-keto acids and their derivatives highly relevant.

A prominent strategy for the asymmetric synthesis of α-keto esters involves the addition of Grignard reagents to chiral oxalates . researchgate.netfhnw.ch In this approach, a prochiral dialkyl oxalate (B1200264) is functionalized with a chiral auxiliary. The diastereoselective addition of a Grignard reagent, controlled by the chiral auxiliary, leads to the formation of an enantioenriched α-keto ester after removal of the auxiliary. The resulting chiral α-keto ester can then be hydrolyzed to the corresponding α-keto acid. The efficiency of the asymmetric induction depends heavily on the nature of the chiral auxiliary and the reaction conditions.

Another approach is the asymmetric oxidation of α-hydroxy esters . Chiral α-hydroxy esters can be prepared through various methods, including the asymmetric reduction of α-keto esters or enzymatic resolution. The subsequent oxidation to the α-keto ester must proceed without racemization of any existing chiral centers.

Enzymatic and biocatalytic methods are also powerful tools for asymmetric synthesis. mdpi.com For example, enzymes can be used for the enantioselective hydrolysis of racemic α-keto esters or for the asymmetric oxidation of α-hydroxy acids, providing access to chiral α-keto acids with high enantiomeric excess.

| Methodology | Principle | Example Precursors | Potential Chiral Product |

| Chiral Auxiliary | Diastereoselective addition of a nucleophile to a substrate bearing a removable chiral group. | Chiral dialkyl oxalate, Grignard reagent | Chiral α-Keto Ester |

| Asymmetric Catalysis | Use of a chiral catalyst to control the stereochemical outcome of a reaction. | α-Hydroxy Ester, Chiral Oxidant | Chiral α-Keto Ester |

| Biocatalysis | Employment of enzymes for stereoselective transformations. | Racemic α-Hydroxy Acid, Lipase | Enantioenriched α-Hydroxy Acid and remaining enantiomer |

Chemical Reactivity and Mechanistic Studies of 9 Bromo 2 Oxononanoic Acid

Reactivity of the 2-Oxo Carbonyl Group

The presence of an α-keto acid moiety confers significant reactivity upon the 2-oxo carbonyl group of 9-Bromo-2-oxononanoic acid. This part of the molecule is susceptible to a variety of transformations characteristic of ketones and α-keto acids, including nucleophilic additions, reactions at the α-carbon via enolization, and various condensation and cyclization events. The general reactivity of carbonyl groups is dictated by the polarity of the carbon-oxygen double bond, where the carbonyl carbon acts as an electrophile. pdx.edu

Nucleophilic Addition Reactions

The electrophilic carbon atom of the 2-oxo group is a prime target for nucleophilic attack, a fundamental reaction of carbonyl compounds. pdx.edu A wide array of nucleophiles can add to this position, leading to the formation of a tetrahedral intermediate which can then be protonated to yield an alcohol. In the context of this compound, this would result in the formation of a 9-bromo-2-hydroxy-2-substituted-nonanoic acid derivative.

Key examples of nucleophilic addition reactions include:

Grignard Reactions: The addition of organomagnesium halides (Grignard reagents) to the ketone would form a tertiary alcohol, creating a new carbon-carbon bond. For instance, reaction with methylmagnesium bromide would yield 9-bromo-2-hydroxy-2-methylnonanoic acid. The reaction of Grignard reagents with ketones is a standard method for producing tertiary alcohols. pdx.edu A similar transformation has been demonstrated on a related aldehydo acid, which chemoselectively reacts at the oxo group to form a secondary alcohol, highlighting the feasibility of such additions. researchgate.net

Hydride Reduction: The use of reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would reduce the ketone to a secondary alcohol, yielding 9-bromo-2-hydroxynonanoic acid.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN) would form a cyanohydrin, 9-bromo-2-hydroxy-2-cyanononanoic acid, which is a versatile intermediate for the synthesis of other functional groups.

| Nucleophile Type | Example Reagent | Product Type |

|---|---|---|

| Organometallic | Grignard Reagents (R-MgX) | Tertiary Alcohol |

| Hydride | Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Cyanide | Potassium Cyanide (KCN/H⁺) | Cyanohydrin |

Enolization and Alpha-Functionalization Reactions

The protons on the carbon atom adjacent to the 2-oxo group (the α-carbon, C3) are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile and serves as a key intermediate for a variety of α-functionalization reactions. pitt.edu The formation of chiral α-functionalized carbonyl compounds is of great importance in organic synthesis. pitt.edu

Halogenation: In the presence of an acid or base catalyst, the enolate can react with halogens (e.g., Br₂) to introduce a halogen atom at the C3 position, yielding 3,9-dibromo-2-oxononanoic acid.

Alkylation: The enolate can be alkylated by reacting it with an alkyl halide. This reaction forms a new carbon-carbon bond at the C3 position.

Aldol (B89426) Addition: The enolate can act as a nucleophile and attack another carbonyl compound (an aldehyde or ketone) in an aldol addition reaction. This is a powerful method for C-C bond formation. For example, a diastereoselective synthesis of a 5-hydroxy-2,4-dimethyl-3-oxooctanoic acid unit has been achieved using asymmetric anti- and syn-aldol reactions as key steps. acs.org

Condensation and Cyclization Pathways

The bifunctional nature of this compound allows for intramolecular reactions, leading to cyclic products. These reactions often involve the participation of both the carbonyl group and the terminal bromine atom or the carboxylic acid function.

Intramolecular Cyclization: If the omega-bromine atom is first converted into a nucleophile (e.g., via an organometallic intermediate), it could potentially attack the 2-oxo carbonyl group intramolecularly to form a nine-membered ring. More commonly, an external nucleophile can react with the omega-bromine, and a subsequent or tandem reaction can involve the keto-acid moiety. For instance, tandem conjugate addition/cyclization protocols have been developed for the asymmetric synthesis of complex heterocyclic structures. acs.org

Bromo-Cyclization: While typically involving alkenes, the principles of bromo-cyclization, where a bromine and an oxygen nucleophile add across a double bond, could be adapted. rsc.org For this compound, a synthetically introduced unsaturation could facilitate such a reaction, where the carboxylic acid group acts as the internal oxygen nucleophile.

Condensation Reactions: The 2-oxo group can participate in condensation reactions with various reagents. For example, reaction with a hydrazine (B178648) derivative could form a hydrazone, which could then undergo further cyclization. Knoevenagel condensation, typically involving an active methylene (B1212753) compound and a carbonyl group, could be employed if the molecule is modified to contain such a group. nih.gov

Reactivity of the Omega-Bromine Atom

The bromine atom at the C9 position behaves as a typical primary alkyl halide. This functionality is an excellent electrophilic site for nucleophilic substitution reactions and can also undergo elimination reactions to introduce unsaturation at the end of the carbon chain.

Nucleophilic Substitution Reactions (e.g., Alkylation, Amination)

The carbon atom bonded to the bromine (C9) is electrophilic and readily undergoes Sₙ2 reactions with a wide range of nucleophiles. This allows for the introduction of various functional groups at the terminus of the fatty acid chain.

Amination: Reaction with ammonia (B1221849) or primary/secondary amines will displace the bromide to form a 9-amino-2-oxononanoic acid derivative. This is a common method for synthesizing amino acids.

Alkylation/Coupling: Carbon nucleophiles, such as organocuprates or enolates, can displace the bromide to extend the carbon chain. Nickel-catalyzed cross-coupling reactions of alkyl electrophiles with organozinc reagents are powerful methods for forming C-C bonds under mild conditions. nih.govcaltech.edu

Other Nucleophiles: Other nucleophiles can also be employed to introduce different functionalities. For example, reaction with sodium azide (B81097) (NaN₃) would yield 9-azido-2-oxononanoic acid, which can be subsequently reduced to the corresponding amine. pitt.edu Similarly, reaction with sodium nitrite (B80452) (NaNO₂) has been used to convert a primary alkyl bromide into a nitroalkane, demonstrating the versatility of this position for substitution. researchgate.net

| Nucleophile | Example Reagent | Product Functional Group | Reference Reaction Principle |

|---|---|---|---|

| Amine | Ammonia (NH₃) | Primary Amine (-NH₂) | Standard Sₙ2 Amination |

| Azide | Sodium Azide (NaN₃) | Azide (-N₃) | pitt.edu |

| Nitro | Sodium Nitrite (NaNO₂) | Nitro (-NO₂) | researchgate.net |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile (-CN) | Standard Sₙ2 Cyanation |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | Alcohol (-OH) | Standard Sₙ2 Hydrolysis |

Elimination Reactions to Form Unsaturations

Treatment of this compound with a strong, non-nucleophilic base can induce an elimination reaction (typically E2 mechanism) to form an alkene. libretexts.orgucsb.edu This reaction involves the removal of the bromine atom and a proton from the adjacent carbon (C8).

E2 Mechanism: The E2 (elimination, bimolecular) reaction is a single, concerted step where the base abstracts a proton from C8 at the same time the C-Br bond breaks and the C=C double bond forms. libretexts.org This mechanism is favored by strong, sterically hindered bases such as potassium tert-butoxide (t-BuOK) or diazabicycloundecene (DBU). The product of this reaction would be 2-oxonon-8-enoic acid.

Stereoselectivity: The E2 reaction requires an anti-periplanar arrangement of the proton being removed and the leaving group (bromine). mgscience.ac.in While this is less of a conformational issue for a flexible alkyl chain compared to a cyclic system, the choice of base can influence the regioselectivity if there were different types of β-hydrogens. According to Zaitsev's rule, eliminations tend to favor the formation of the more substituted (more stable) alkene, though this is not a factor here as only one alkene product is possible. libretexts.org A base-induced elimination has been used in the synthesis of an (E)-nitroalkene from a β-hydroxynitro ester precursor, showcasing a practical application of this reaction type. researchgate.net

Interplay Between Distant Functional Groups

The structure of this compound, with a bromine atom at one end of the carbon chain and a keto-acid moiety at the other, presents an interesting case for studying the interaction between distant functional groups.

The electron-withdrawing nature of the bromine atom can exert a remote inductive effect on the reactivity of the 2-oxo-acid functionality. This effect, transmitted through the carbon chain, can influence the acidity of the carboxylic acid and the electrophilicity of the ketone carbonyl group. While the effect diminishes with distance, it may still be significant enough to modulate the reactivity compared to unsubstituted 2-oxononanoic acid.

The bifunctional nature of this compound creates the potential for intramolecular reactions, leading to the formation of cyclic products. masterorganicchemistry.com Under basic conditions, the carboxylate could act as an internal nucleophile, displacing the bromide to form a nine-membered lactone. However, the formation of medium-sized rings (8-11 members) is often kinetically and thermodynamically disfavored. masterorganicchemistry.com

Alternatively, under conditions that promote enolate formation at the C3 position, an intramolecular nucleophilic attack on the carbon bearing the bromine could lead to the formation of a cyclooctanone (B32682) derivative. The feasibility of such cyclizations depends on factors like reaction conditions and the conformational flexibility of the carbon chain. masterorganicchemistry.comresearchgate.net

Catalytic Transformations Involving this compound

The functional groups present in this compound make it a potentially valuable substrate for various catalytic transformations.

The alkyl bromide functionality in this compound makes it a suitable electrophilic partner in transition metal-catalyzed cross-coupling reactions. eie.grnih.gov These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grresearchgate.net

Palladium-catalyzed reactions, such as the Suzuki, Negishi, and Stille couplings, could be employed to couple this compound with a variety of organometallic reagents. princeton.edu This would allow for the introduction of diverse substituents at the 9-position, leading to the synthesis of a wide range of functionalized 2-oxononanoic acid derivatives. Nickel-catalyzed cross-coupling reactions are also known to be effective for unactivated alkyl halides. nih.govprinceton.edu

Table 1: Potential Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

| Coupling Reaction | Nucleophilic Partner (R-M) | Catalyst | Product |

| Suzuki-Miyaura | R-B(OR')₂ | Pd(0) complex | 9-R-2-oxononanoic acid |

| Negishi | R-ZnX | Pd(0) or Ni(0) complex | 9-R-2-oxononanoic acid |

| Stille | R-Sn(Alkyl)₃ | Pd(0) complex | 9-R-2-oxononanoic acid |

| Kumada-Corriu | R-MgX or R-Li | Pd(0) or Ni(0) complex | 9-R-2-oxononanoic acid |

This table is illustrative and based on general principles of cross-coupling reactions. Specific reaction conditions would need to be optimized.

The success of these reactions would depend on the compatibility of the catalyst and reaction conditions with the keto-acid functionality. The choice of ligand for the transition metal is often crucial in achieving high yields and selectivity. princeton.edu

The 2-oxo-acid moiety of this compound is amenable to various organocatalytic transformations. Organocatalysis offers a metal-free alternative for asymmetric synthesis. mdpi.com

For example, the ketone at the C2 position could undergo enantioselective reduction or amination catalyzed by chiral organocatalysts. Proline and its derivatives are well-known catalysts for α-functionalization of carbonyl compounds. mdpi.com Chiral Brønsted acids or bases could also be employed to catalyze reactions involving the keto-acid group. mdpi.comacs.org

Furthermore, the combination of organocatalysis with other catalytic methods, known as synergistic catalysis, could open up new reaction pathways for this compound. mdpi.com For instance, an organocatalyst could activate the keto-acid moiety while a transition metal catalyst activates the alkyl bromide, allowing for novel intramolecular or intermolecular reactions.

Table 2: Potential Organocatalytic Transformations of this compound

| Reaction Type | Organocatalyst | Potential Product |

| Enantioselective Reduction | Chiral oxazaborolidine (e.g., CBS catalyst) | Chiral 9-bromo-2-hydroxynonanoic acid |

| Enantioselective Amination | Chiral phosphoric acid or amine | Chiral 9-bromo-2-aminononanoic acid derivative |

| Michael Addition (of the enolate) | Chiral amine (e.g., proline derivative) | Adduct with a Michael acceptor |

This table presents potential applications and the specific outcomes would depend on the chosen catalyst and reaction conditions.

Mechanistic Investigations of Reaction Pathways

The chemical reactivity of this compound is dictated by the interplay of its three key functional groups: the terminal bromine atom, the α-keto group, and the carboxylic acid moiety. Mechanistic investigations into the reaction pathways of this compound are not extensively documented in dedicated studies. However, by examining the well-established reactivity of structurally analogous α-bromo ketones and β-keto acids, plausible mechanistic routes can be elucidated. These investigations are crucial for predicting reaction outcomes and designing synthetic strategies involving this versatile molecule.

One of the primary reaction pathways available to α-bromo ketones is the Favorskii rearrangement , which occurs under basic conditions. core.ac.ukwikipedia.orgnrochemistry.comddugu.ac.inresearchgate.net For this compound, treatment with a base such as a hydroxide or alkoxide would initiate the rearrangement. The mechanism is thought to proceed through the formation of a cyclopropanone (B1606653) intermediate. The presence of an α-hydrogen on the carbon adjacent to the carbonyl group (C3) allows for the formation of an enolate, which then undergoes intramolecular nucleophilic attack on the carbon bearing the bromine atom (C9), displacing the bromide ion and forming a bicyclic cyclopropanone derivative. Subsequent nucleophilic attack by the base on the cyclopropanone carbonyl, followed by ring-opening, would lead to a rearranged carboxylate product. The regioselectivity of the ring-opening is typically governed by the formation of the more stable carbanion.

Another significant reaction pathway involves the decarboxylation of the β-keto acid portion of the molecule. youtube.commasterorganicchemistry.comjove.com β-Keto acids are known to undergo decarboxylation upon heating, proceeding through a cyclic, concerted transition state where the carboxyl hydrogen is transferred to the keto oxygen, leading to the formation of an enol intermediate and carbon dioxide. masterorganicchemistry.comjove.com This enol then tautomerizes to the more stable ketone. In the case of this compound, this reaction would be expected to yield 8-bromooctan-2-one. The ease of this reaction is a critical consideration in any thermal processing of the compound.

Furthermore, the α-bromination of the carboxylic acid itself can be achieved through the Hell-Volhard-Zelinsky (HVZ) reaction . masterorganicchemistry.commasterorganicchemistry.comlibretexts.org While this compound already possesses a bromine atom, the conditions of the HVZ reaction (Br₂, PBr₃) could potentially lead to further bromination at the α-position (C2) if a hydrogen is present. However, since the 2-position is a keto group, this reaction would not proceed in the typical manner. Instead, the reactivity at the α-position is more akin to that of ketones.

The presence of the α-keto group also allows for enolization , which is a key step in many reactions. masterorganicchemistry.compressbooks.publibretexts.orglibretexts.org Under acidic or basic conditions, this compound can form an enol or enolate intermediate, respectively. This intermediate is the active nucleophile in reactions such as α-halogenation. masterorganicchemistry.compressbooks.publibretexts.orglibretexts.orgfiveable.me For instance, treatment with bromine in an acidic medium would likely lead to the substitution of the hydrogen on the C3 carbon, as this is the α-position to the ketone.

Detailed kinetic and spectroscopic studies on this compound are scarce. However, data from analogous systems, such as the dynamic kinetic asymmetric transformations of β-stereogenic-α-keto esters, provide insight into the stereochemical outcomes and the influence of catalysts on reaction pathways. scispace.comnih.govnih.govacs.orgnih.gov These studies often employ chiral catalysts to control the stereochemistry of the products, which is a relevant consideration for the synthesis of complex, stereochemically defined molecules from precursors like this compound.

The following table summarizes the plausible reaction pathways and the expected major products based on the known reactivity of analogous chemical structures.

| Reaction Type | Reagents and Conditions | Proposed Intermediate(s) | Expected Major Product(s) |

| Favorskii Rearrangement | Base (e.g., NaOH, NaOR) | Cyclopropanone derivative | Rearranged carboxylic acid/ester |

| Decarboxylation | Heat | Enol intermediate | 8-Bromooctan-2-one, CO₂ |

| α-Halogenation (at C3) | Br₂, Acid (e.g., HBr) | Enol intermediate | 3,9-Dibromo-2-oxononanoic acid |

| Dehydrobromination | Non-nucleophilic base (e.g., Pyridine) | α,β-unsaturated ketone | 2-Oxonon-8-enoic acid |

It is important to note that these are predicted pathways, and experimental verification is necessary to confirm the precise mechanisms and product distributions for the reactions of this compound.

Applications of 9 Bromo 2 Oxononanoic Acid in Complex Organic Synthesis

Building Block for Macrocyclic Structures

The synthesis of macrocycles—molecules containing large rings (typically 12 or more atoms)—is a significant challenge in organic chemistry. The inherent bifunctionality of 9-bromo-2-oxononanoic acid makes it a promising candidate for intramolecular cyclization reactions to form macrocyclic lactones. The long carbon chain provides the necessary scaffold, while the terminal bromine and the carboxylic acid function serve as the reactive handles for ring closure.

One plausible strategy involves an intramolecular nucleophilic substitution, where the carboxylate, formed by deprotonation of the carboxylic acid, acts as a nucleophile to displace the terminal bromide. This high-dilution reaction would favor the intramolecular pathway, leading to the formation of a 10-membered macrolactone containing a ketone at the alpha position. Such macrocyclic keto-lactones are important structural motifs in a variety of biologically active natural products. The reaction is analogous to methods used for synthesizing monofluorinated, medium-sized, and large-ring lactones from ω-bromo-(ω-1)-fluorocarboxylic acids. orgsyn.org

| Parameter | Description | Potential Reagents and Conditions |

| Reaction Type | Intramolecular Williamson Ether Synthesis (Lactonization) | Base (e.g., K₂CO₃, NaH), High Dilution |

| Solvent | Aprotic Polar (e.g., DMF, Acetonitrile) | High Temperature |

| Product Class | Macrocyclic Keto-Lactone | 10-membered ring |

Precursor for Advanced Polyfunctionalized Fatty Acid Derivatives

Polyfunctionalized fatty acids, which contain multiple reactive groups along their carbon chain, are crucial in biochemistry and materials science. nih.gov this compound serves as an excellent starting material for creating a diverse array of these derivatives. The α-keto group can be transformed into other functionalities such as hydroxyl or amino groups, while the terminal bromine can be substituted with a wide range of nucleophiles. nih.govcsic.es

For instance, the bromine atom can be replaced with an azide (B81097) group (N₃), which can then be reduced to a primary amine, yielding a 9-amino-2-oxononanoic acid. Simultaneously or sequentially, the α-keto group can be reduced to a hydroxyl group using a selective reducing agent like sodium borohydride (B1222165). ambeed.com This would result in a 9-amino-2-hydroxynonanoic acid, a polyfunctionalized fatty acid with potential applications in peptide synthesis or as a monomer for creating functional polyamides. The synthesis of very-long-chain fatty acids (VLCFAs) often employs coupling reactions with bromoalkanoic acids as precursors, highlighting the utility of this functional group in chain extension and modification. slu.se

Synthesis of Alpha-Keto Amino Acids and Related Bioactive Molecules

Alpha-keto acids are direct precursors to α-amino acids through reductive amination. libretexts.org This transformation is of fundamental importance in biochemical pathways and for the synthetic production of both natural and unnatural amino acids. nih.govasm.orgnih.gov this compound can be envisioned as a substrate for the synthesis of a novel, long-chain α-amino acid.

The process would involve the reaction of the α-keto acid with ammonia (B1221849) in the presence of a reducing agent, such as sodium cyanoborohydride or through enzymatic methods, to install the α-amino group. libretexts.org The resulting molecule, 9-bromo-2-aminononanoic acid, would be a bifunctional amino acid. The terminal bromine provides a handle for further derivatization, such as coupling to other molecules or for creating cyclic peptides. The synthesis of γ-fluoro-α-amino acids has been accomplished using 1-bromo-2-fluoroalkanes as alkylating agents, demonstrating a parallel synthetic utility for halogenated precursors in amino acid synthesis. orgsyn.org

| Transformation | Description | Potential Reagents |

| Reductive Amination | Conversion of the α-keto group to an α-amino group. | NH₃, NaBH₃CN; or L-amino acid dehydrogenase. libretexts.orgnih.gov |

| Nucleophilic Substitution | Replacement of the terminal bromine. | NaN₃ followed by reduction; or other nucleophiles. |

Integration into Synthetic Routes for Natural Products Featuring Keto and Halogenated Moieties

Many complex natural products possess long carbon chains with specific oxygenation patterns and, occasionally, halogen atoms. researchgate.net The structure of this compound makes it a potential synthon for the total synthesis of such molecules. The α-ketoester functionality is a key intermediate in the synthesis of numerous natural products, where it can participate in intramolecular aldol (B89426) additions, Friedel-Crafts reactions, or additions of organometallic reagents. beilstein-journals.orgnih.govresearchgate.net

A synthetic strategy could involve using the this compound as a fragment to be coupled with another complex molecule. For example, the carboxylic acid could be esterified with a chiral alcohol, and the terminal bromine could be converted into an organometallic reagent (e.g., a Grignard or organolithium reagent) for a subsequent carbon-carbon bond-forming reaction. This would allow for the convergent assembly of a larger, more complex carbon skeleton. The α-keto group provides a site for further stereocontrolled transformations, such as diastereoselective reduction or addition reactions, which are critical steps in the total synthesis of complex targets. beilstein-journals.org

Biochemical Transformations and Pathways Involving Oxononanoic Acid Analogues Non Human, Non Clinical Focus

Enzymatic Formation of Omega-Oxo Fatty Acids

The introduction of a keto group at the omega (ω) position of a fatty acid is a critical enzymatic transformation that gives rise to omega-oxo fatty acids. This process is accomplished through distinct enzymatic pathways in different organisms.

In plants, a primary route to the formation of ω-oxo fatty acids is the lipoxygenase (LOX) pathway, which is often activated in response to tissue damage, pests, or pathogens. nih.govresearchgate.net This cascade begins with the release of polyunsaturated fatty acids, such as linoleic acid or α-linolenic acid, from membrane lipids. researchgate.netcsic.es

The first key enzyme, lipoxygenase (LOX), catalyzes the dioxygenation of these fatty acids to produce fatty acid hydroperoxides (HPODEs or HPOTrEs). csic.esacs.orgnih.gov These hydroperoxides are highly reactive and serve as substrates for the next enzyme in the cascade, hydroperoxide lyase (HPL). nih.gov HPL, a specialized cytochrome P450 enzyme, cleaves the fatty acid hydroperoxide. nih.gov For example, the cleavage of 9-hydroperoxyoctadecadienoic acid (9-HPODE) by HPL yields a C9 volatile aldehyde (like (Z)-3-nonenal) and the corresponding C9 ω-oxo fatty acid, 9-oxononanoic acid. csic.esashs.orgaocs.orgeuropa.eu This pathway is crucial for the production of "green leaf volatiles" that contribute to the characteristic smell of freshly cut grass and play roles in plant defense and signaling. nih.govacs.orgnih.gov

Table 1: Key Enzymes and Products in the Plant Lipoxygenase Pathway

| Enzyme | Substrate | Product(s) | Function |

|---|---|---|---|

| Lipoxygenase (LOX) | Linoleic Acid / α-Linolenic Acid | Fatty Acid Hydroperoxides (e.g., 9-HPODE) | Dioxygenation of polyunsaturated fatty acids. researchgate.netcsic.es |

| Hydroperoxide Lyase (HPL) | Fatty Acid Hydroperoxides | ω-Oxo Fatty Acid (e.g., 9-oxononanoic acid) + Volatile Aldehyde | Cleavage of hydroperoxides. nih.govashs.orgaocs.org |

Microorganisms possess a diverse enzymatic toolkit for modifying fatty acids. Cytochrome P450 monooxygenases (P450s) are particularly significant in microbial fatty acid conversion. nih.govresearchgate.net These enzymes catalyze a wide range of oxidative reactions, including the hydroxylation of fatty acids at various positions. nih.govresearchgate.net This initial hydroxylation, often at the ω-position, is a key step. researchgate.netresearchgate.netnih.gov The resulting ω-hydroxy fatty acids can then be further oxidized by alcohol and aldehyde dehydrogenases to yield the corresponding ω-oxo fatty acid and subsequently a dicarboxylic acid. researchgate.netnih.gov This ω-oxidation pathway is a catabolic route in many bacteria and yeasts, allowing them to use fatty acids as a carbon source. nih.govresearchgate.net

Specific gut bacteria, such as Lactobacillus plantarum, can also produce oxo fatty acids from dietary polyunsaturated fatty acids like linoleic acid. pnas.org This metabolism involves a series of hydration, dehydrogenation, and isomerization reactions, generating intermediates that include 10-oxo fatty acids. pnas.org

Role as a Substrate in Model Biochemical Systems (e.g., enzyme studies in vitro)

Oxononanoic acid analogues are valuable tools in biochemical research, serving as substrates for the characterization of various enzymes in vitro.

Biotin (B1667282) Biosynthesis: In the biotin (vitamin B7) synthesis pathway, 8-amino-7-oxononanoic acid (KAPA) is a crucial intermediate. It acts as the specific substrate for the enzyme diaminopelargonic acid aminotransferase (DAPA AT), a pyridoxal (B1214274) 5'-phosphate-dependent enzyme. nih.gov Studies on DAPA AT from organisms like Mycobacterium tuberculosis use KAPA to determine kinetic parameters and screen for inhibitors, which could serve as potential therapeutic targets. nih.gov

Glucosinolate Biosynthesis: In plants like Arabidopsis thaliana, long-chain oxo-acids are intermediates in the biosynthesis of glucosinolates, a class of defense compounds. The enzyme METHYLTHIOALKYLMALATE SYNTHASE 3 (MAM3) has been shown in vitro to accept a range of 2-oxo acid substrates, including 9-methylthio-2-oxononanoic acid, with substrate affinity increasing with chain length. oup.com

Biocatalytic Production: In bio-inspired synthetic cascades, 9-oxononanoic acid is a key intermediate. For instance, in the enzymatic conversion of oleic acid to the industrially valuable dicarboxylic acid, azelaic acid, 9-oxononanoic acid is formed via the action of lipoxygenase and hydroperoxide lyase. It then serves as the substrate for an aldehyde dehydrogenase (ALDH) which oxidizes it to the final product. europa.eu

Metabolic Fate of Functionalized Fatty Acids in Non-Mammalian Organisms (e.g., plants, microorganisms)

When non-mammalian organisms encounter functionalized fatty acids, they employ various metabolic pathways to either incorporate or catabolize them.

In plants, ω-hydroxy fatty acids, which are precursors to ω-oxo acids, are essential building blocks for the synthesis of the biopolyesters cutin and suberin. nih.gov These polymers form protective layers on the plant surface, preventing water loss and protecting against pathogens. The ω-oxidation pathway, involving cytochrome P450 enzymes, generates these monomers. nih.gov Plants can also take up and metabolize externally supplied lipids, although the efficiency depends on the structure; fatty acids that are not recognized by native hydrolyzing enzymes may be metabolized slowly. mdpi.com

In microorganisms, the metabolic fate of functionalized fatty acids is often degradation for energy. The ω-oxidation pathway converts fatty acids to dicarboxylic acids, which can then be broken down from both ends via the β-oxidation cycle to yield shorter dicarboxylic acids and ultimately succinyl-CoA, which enters central metabolism. researchgate.netnih.gov Some bacteria, like Brevibacterium linens, can catabolize amino acids and α-keto acids to produce a variety of short- and branched-chain fatty acids, a process that is important in cheese ripening. asm.orgnih.gov

Exploration of Biosynthetic Pathways for Halogenated and Keto-Containing Natural Products

Nature has evolved sophisticated enzymatic strategies to produce a vast array of natural products containing keto and halogen functionalities. The biosynthesis of these molecules often involves large, multi-enzyme complexes like polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), frequently working in concert with specialized tailoring enzymes such as halogenases. rsc.orgnih.gov

Halogenating enzymes are broadly classified based on their mechanism and required cofactors. frontiersin.orgtandfonline.com

Haloperoxidases (Heme-dependent and Vanadium-dependent): These enzymes use hydrogen peroxide to oxidize a halide ion (Cl⁻, Br⁻, I⁻) to a reactive, electrophilic "hypohalous acid-like" species, which then non-selectively halogenates electron-rich substrates. mdpi.commanchester.ac.uk

Flavin-dependent Halogenases (Fl-Hals): This class uses a reduced flavin cofactor (FADH₂) and molecular oxygen to generate a hypohalous species that is channeled to the substrate, allowing for highly regioselective halogenation of aromatic and heterocyclic rings. tandfonline.comnih.gov

Non-heme Iron/α-ketoglutarate-dependent Halogenases: These remarkable enzymes can catalyze the halogenation of unactivated aliphatic C-H bonds. They use an Fe(IV)=O species to abstract a hydrogen atom, creating a substrate radical, which then "rebounds" onto a halide ligand coordinated to the iron center. frontiersin.org

In many cyanobacterial and proteobacterial biosynthetic pathways, genes for halogenases are found within gene clusters that also encode PKS or NRPS machinery, indicating a coordinated synthesis of complex, functionalized molecules. rsc.orgnih.govacs.org The PKS modules themselves are responsible for building the carbon backbone and can be programmed to introduce keto groups at specific positions.

Table 2: Major Classes of Halogenating Enzymes

| Enzyme Class | Mechanism | Typical Substrate | Cofactor(s) |

|---|---|---|---|

| Haloperoxidases | Electrophilic | Electron-rich aromatics | H₂O₂, Heme or Vanadium |

| Flavin-dependent Halogenases | Electrophilic (Regiospecific) | Aromatic rings | FADH₂, O₂ |

| Non-heme Iron-dependent Halogenases | Radical | Aliphatic C-H bonds | Fe(II), α-ketoglutarate, O₂ |

Bio-inspired Synthesis of Functionalized Fatty Acid Derivatives

The efficiency and selectivity of nature's enzymatic catalysts have inspired the development of synthetic strategies that mimic biological processes. This field of bio-inspired synthesis aims to create valuable functionalized molecules, including fatty acid derivatives. nih.govrsc.org

One approach involves using isolated enzymes or whole-cell systems as biocatalysts. For example, the enzymatic cascade using lipoxygenase and hydroperoxide lyase has been harnessed to produce 9-oxononanoic acid from oleic acid as part of a green chemistry route to produce azelaic acid. europa.eu Similarly, cytochrome P450 peroxygenases and other microbial enzymes are being engineered to produce hydroxy fatty acids and other derivatives from renewable feedstocks. frontiersin.orgdtu.dk

Another strategy involves creating synthetic mimics of natural fatty acids to explore their biological functions. By designing and synthesizing conformationally constrained analogues of fatty acids like oleic acid, researchers can probe the specific three-dimensional structures responsible for their activity at various receptors. acs.org Furthermore, chemical synthesis can be used to generate libraries of fatty acid derivatives with novel functionalities, such as halogenation or keto groups, starting from bio-based building blocks like (R)-3-hydroxyoctanoic acid, which is derived from bacterial polyhydroxyalkanoates. researchgate.net These synthetic efforts provide valuable tools for chemical biology and are a foundation for developing new bioactive compounds. acs.org

Advanced Spectroscopic and Structural Elucidation of 9 Bromo 2 Oxononanoic Acid

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the exact molecular formula of 9-Bromo-2-oxononanoic acid and for gaining insight into its structure through fragmentation analysis. The presence of a bromine atom introduces a characteristic isotopic pattern that is a key signature in the mass spectrum.

The molecular formula of this compound is C₉H₁₅BrO₃. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). chemguide.co.uk This results in two molecular ion peaks of almost equal intensity separated by two mass units (m/z), designated as [M]⁺ and [M+2]⁺. chemguide.co.uk HRMS can measure the mass of these ions with high precision, allowing for the confident determination of the elemental formula.

| Isotopologue | Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|

| C₉H₁₅⁷⁹BrO₃ | 250.0204 | ~100 |

| C₉H₁₅⁸¹BrO₃ | 252.0184 | ~97.2 |

Collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) experiments reveals the compound's connectivity. wikipedia.org The fragmentation of this compound is dictated by its functional groups: a terminal bromine, an α-keto group, and a carboxylic acid. wikipedia.orglibretexts.org

Key Fragmentation Pathways Include:

α-Cleavage: Fission of the carbon-carbon bonds adjacent to the carbonyl groups is a common fragmentation pathway for ketones and carboxylic acids. wikipedia.org Cleavage between C1-C2 would result in the loss of the carboxyl group (•COOH, 45 Da), while cleavage between C2-C3 would lead to the loss of a C₇H₁₄Br radical.

McLafferty Rearrangement: This rearrangement is characteristic of molecules containing a carbonyl group and a γ-hydrogen. wikipedia.org It can lead to the neutral loss of a specific alkene fragment.

Loss of Bromine: Cleavage of the C-Br bond can occur, leading to a fragment ion corresponding to the loss of a bromine radical (79 or 81 Da).

Loss of Water: Dehydration from the carboxylic acid group can result in a peak at [M-H₂O]⁺.

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment (e.g., 2D NMR, advanced pulse sequences)

Nuclear Magnetic Resonance (NMR) spectroscopy provides a complete picture of the carbon-hydrogen framework of this compound. While one-dimensional (¹H and ¹³C) NMR offers initial data, two-dimensional (2D) techniques are essential for unambiguous signal assignment. emerypharma.com

Predicted ¹H NMR Spectrum: The ¹H NMR spectrum would show several signals corresponding to the different methylene (B1212753) (-CH₂-) groups in the aliphatic chain.

The protons on C9 (α to the bromine atom) would appear as a triplet at approximately 3.4 ppm.

The protons on C3 (α to the C2-keto group) would be shifted downfield to around 2.8 ppm, also appearing as a triplet.

The remaining methylene groups (C4 to C8) would produce a complex multiplet region between approximately 1.3 and 1.8 ppm.

The acidic proton of the carboxylic acid would likely be a broad singlet far downfield, typically above 10 ppm, though its visibility can depend on the solvent used.

Predicted ¹³C NMR Spectrum: The ¹³C NMR spectrum would display nine distinct signals.

The two carbonyl carbons (C1 and C2) would be the most downfield, with the carboxylic acid carbon (C1) around 170-180 ppm and the keto-carbon (C2) appearing further downfield, potentially near 195-205 ppm.

The carbon bearing the bromine (C9) would be found around 33-40 ppm.

The remaining methylene carbons would resonate in the 24-35 ppm range.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. libretexts.org Cross-peaks would connect adjacent methylene groups, allowing for a sequential walk along the carbon chain, for instance, confirming the connectivity from the C3 protons to the C4 protons, and so on, down to the C9 protons. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with its directly attached carbon, definitively assigning the ¹³C signals for all protonated carbons.

Advanced Pulse Sequences: Techniques like Inversion Recovery or CPMG can be used to measure spin-lattice (T₁) and spin-spin (T₂) relaxation times, respectively, which can provide information on molecular dynamics. oxinst.commdpi.com For molecules with low natural abundance, pulse sequences like INADEQUATE could be used to establish ¹³C-¹³C connectivity directly, although this is often challenging. ibs.fr

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| 1 (-COOH) | >10 (broad s) | ~175 |

| 2 (-CO-) | - | ~200 |

| 3 (-CH₂-) | ~2.8 (t) | ~38 |

| 4-8 (-CH₂-)n | 1.3 - 1.8 (m) | 24 - 32 |

| 9 (-CH₂Br) | ~3.4 (t) | ~33 |

Infrared and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing definitive identification of its functional groups. rsc.org

Key Vibrational Bands:

Carboxylic Acid: This group gives rise to two very characteristic signals. A very broad O-H stretching band would appear in the IR spectrum from approximately 2500 to 3300 cm⁻¹. The C=O stretch of the acid would result in a strong, sharp absorption band around 1700-1720 cm⁻¹.

Ketone: The α-keto group's C=O stretch would produce another strong absorption band in the IR spectrum, typically at a slightly higher frequency than the acid carbonyl, around 1725-1740 cm⁻¹. The proximity of the two carbonyl groups may lead to overlapping or coupled vibrations.

Alkyl Chain: C-H stretching vibrations from the methylene groups would be observed in the 2850-2960 cm⁻¹ region. rsc.org C-H bending (scissoring and rocking) modes would appear in the 1470-1350 cm⁻¹ range.

Carbon-Bromine Bond: The C-Br stretching vibration is expected to produce a moderate to strong band in the far-infrared region of the spectrum, typically between 500 and 600 cm⁻¹.

Raman spectroscopy would be particularly useful for observing the C=O and C-C backbone stretches, which often give strong Raman signals.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| -COOH | O-H stretch | 2500-3300 | Strong, Broad (IR) |

| -COOH | C=O stretch | 1700-1720 | Strong (IR) |

| α-Keto | C=O stretch | 1725-1740 | Strong (IR) |

| -CH₂- | C-H stretch | 2850-2960 | Strong (IR/Raman) |

| -CH₂Br | C-Br stretch | 500-600 | Medium-Strong (IR) |

X-ray Crystallography for Solid-State Structural Determination (if crystalline derivatives are obtained)

X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a crystalline solid. acs.org To date, no public crystal structure of this compound has been reported.

Should a suitable single crystal of the compound or a derivative be grown, X-ray diffraction analysis would yield a wealth of structural data. uu.nl This includes:

Unambiguous Connectivity: Absolute confirmation of the atomic connections.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, revealing any structural strain or unusual geometry.

Conformation: The preferred spatial orientation of the alkyl chain and functional groups in the solid state.

Intermolecular Interactions: Detailed insight into how the molecules pack in the crystal lattice, highlighting crucial non-covalent interactions such as the hydrogen-bonding network formed by the carboxylic acid groups, which typically form dimeric structures.

Obtaining a high-quality crystal suitable for diffraction can be a significant challenge, but the resulting data is considered the gold standard for structural elucidation.

Computational and Theoretical Chemistry Studies of 9 Bromo 2 Oxononanoic Acid

Reaction Mechanism Predictions and Transition State Analysis

Understanding the reaction mechanisms of 9-Bromo-2-oxononanoic acid is crucial for predicting its chemical reactivity and for designing synthetic pathways. Computational methods allow for the detailed exploration of potential reaction pathways, including the identification of transition states and the calculation of activation energies. pdx.edu

By mapping the potential energy surface of a reaction involving this compound, researchers can identify the lowest energy path from reactants to products. This involves locating the transition state, which is a first-order saddle point on the potential energy surface, and calculating its energy relative to the reactants. The activation energy, thus determined, provides a quantitative measure of the reaction rate.

For example, a computational study could investigate the nucleophilic substitution reaction at the carbon atom bearing the bromine atom. By modeling the approach of a nucleophile and the departure of the bromide ion, the transition state for this reaction can be characterized, and the associated energy barrier can be calculated. This information is invaluable for understanding the reactivity of the C-Br bond in this compound.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the nine-carbon chain in this compound gives rise to a multitude of possible conformations. Conformational analysis aims to identify the most stable conformations and to understand the energy landscape of the molecule. This is typically achieved by systematically rotating the single bonds in the molecule and calculating the energy of each resulting conformer.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra and for identifying unknown compounds. For this compound, the prediction of NMR chemical shifts and vibrational frequencies is of particular interest.

NMR chemical shifts can be calculated using quantum mechanical methods, such as DFT. organicchemistrydata.org These calculations provide theoretical predictions of the resonance frequencies of the different nuclei in the molecule, which can be compared with experimental NMR data to confirm the molecular structure. The table below presents a hypothetical prediction of the 13C NMR chemical shifts for this compound.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (Carboxylic Acid) | 170-180 |

| C2 (Oxo Group) | 195-205 |

| C3 | 35-45 |

| C4 | 20-30 |

| C5 | 25-35 |

| C6 | 25-35 |

| C7 | 30-40 |

| C8 | 30-40 |

| C9 (Bromo-substituted) | 40-50 |

Note: The values in this table are hypothetical and represent the type of data that would be generated from NMR prediction software.

Vibrational frequencies, which correspond to the absorption bands in an infrared (IR) spectrum, can also be calculated using quantum chemical methods. nih.gov These calculations provide a theoretical IR spectrum that can be compared with experimental data to identify the characteristic vibrational modes of the molecule. For this compound, the calculated IR spectrum would show characteristic peaks for the C=O stretching of the carboxylic acid and the oxo group, the C-Br stretching, and the various C-H stretching and bending modes.

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies aim to establish a correlation between the chemical structure of a molecule and its biological activity. nih.govresearchgate.net Computational modeling plays a crucial role in modern SAR studies, allowing for the rapid screening of large numbers of compounds and for the rational design of new molecules with improved activity. nih.gov

In the context of this compound, a computational SAR study might involve generating a series of related compounds by systematically modifying the structure of the parent molecule. For each of these compounds, a set of molecular descriptors, such as electronic, steric, and hydrophobic properties, would be calculated. These descriptors would then be correlated with the biological activity of the compounds using statistical methods, such as quantitative structure-activity relationship (QSAR) modeling. The resulting QSAR model could then be used to predict the activity of new, untested compounds and to guide the design of more potent analogs of this compound.

Future Research Directions and Translational Opportunities

Development of Novel Synthetic Routes with Enhanced Sustainability

Traditional chemical synthesis pathways for α-keto acids often involve hazardous reagents, precious metals, and harsh reaction conditions, leading to significant environmental costs. mdpi.com Future research will likely focus on developing "green" synthetic methodologies for 9-bromo-2-oxononanoic acid that prioritize atom economy, use of renewable feedstocks, and milder reaction conditions. mdpi.comresearchgate.net

Key areas for development include:

Catalytic Oxidation: Exploring novel catalysts for the direct oxidation of precursors. For instance, bifunctional iron nanocomposite catalysts have been used for the oxidation of alkenes to α-keto acids using greener oxidants like tert-butyl hydroperoxide (TBHP). organic-chemistry.org Adapting such systems for a brominated substrate could provide a more sustainable route.

Flow Chemistry: Implementing continuous flow systems can enhance safety, improve reaction control, and increase efficiency compared to batch processes. This approach is particularly advantageous for reactions that are difficult to scale up. mdpi.com

Alternative Brominating Agents: Investigating the use of less hazardous brominating agents than molecular bromine is crucial. N-Bromosuccinimide (NBS) or enzymatic bromination could offer safer and more selective alternatives.

A comparison of potential sustainable approaches is presented in Table 1.

Table 1: Comparison of Potential Sustainable Synthetic Strategies

| Strategy | Potential Advantages | Key Challenges |

|---|---|---|

| Heterogeneous Catalysis | Catalyst recyclability, ease of product separation, potential for continuous flow. | Catalyst deactivation, selectivity for brominated substrates. |

| Oxidative Dehydrogenation | Use of green oxidants (e.g., O₂), high atom economy. | Requires high temperatures, potential for side reactions. mdpi.com |

| Biphasic Systems | Simplified product isolation, potential for catalyst recycling. chemrxiv.org | Mass transfer limitations between phases, solvent selection. |

Exploration of Bio-Catalytic Pathways for Targeted Synthesis

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. mdpi-res.com The use of enzymes or whole-cell biocatalysts could provide a novel and efficient route to this compound and its chiral derivatives.

Future research could explore:

L-amino acid deaminases (L-AADs): These enzymes catalyze the oxidative deamination of L-amino acids to form the corresponding α-keto acids. nih.govresearchgate.net Engineering an L-AAD to accept a brominated amino acid precursor could enable a direct biosynthetic route.

Dehydrogenases: Amino acid dehydrogenases thermodynamically favor the reductive amination of α-keto acids but can be used for oxidative deamination. mdpi.com Leucine dehydrogenase, for example, has been used in transamination-like reactions for the co-synthesis of α-amino acids and α-keto acids. mdpi.com

Halogenases: The discovery and engineering of halogenase enzymes, particularly brominases, could allow for the specific introduction of a bromine atom onto a nonanoic acid backbone. acs.orgresearchgate.net Vanadium-dependent haloperoxidases (VHPOs) are known to catalyze bromination reactions using bromide salts and hydrogen peroxide under mild, aqueous conditions. acs.orgresearchgate.net

Lipoxygenase/Hydroperoxide Lyase Cascades: A two-step, one-pot enzymatic cascade using lipoxygenase and hydroperoxide lyase has been demonstrated for the synthesis of 9-oxononanoic acid from linoleic acid. researchgate.net Adapting this pathway or combining it with enzymatic bromination could be a viable strategy.

Design of Derivatives with Tailored Reactivity for Specific Chemical Transformations

The bifunctional nature of this compound—possessing a reactive α-keto acid moiety and a terminal bromo-alkane—makes it an ideal starting point for creating a new generation of chemical probes and building blocks.

Potential applications for its derivatives include:

Lipid Probes: The terminal bromine can be substituted with reporter groups (e.g., fluorophores, biotin) or reactive handles (e.g., alkynes, azides for click chemistry) to create probes for studying lipid metabolism, transport, and protein-lipid interactions. tennessee.eduresearchgate.net

Covalent Inhibitors: The α-keto acid group can act as a "warhead" to target the active sites of enzymes, such as serine hydrolases, while the brominated tail can be modified to enhance binding affinity and selectivity. nih.gov

Crosslinking Agents: Derivatives with photoreactive groups could be designed to investigate interactions within membranes or between proteins and lipids.

Table 2: Potential Functional Derivatives of this compound

| Derivative Class | Potential Application | Synthetic Strategy |

|---|---|---|

| Azido- or Alkynyl-derivatives | Bioorthogonal labeling, click chemistry | Nucleophilic substitution of the terminal bromine with sodium azide (B81097) or an alkynyl nucleophile. |

| Fluorogenic Probes | "Turn-on" fluorescence detection of protein interactions or enzymatic activity. | Coupling the carboxylic acid to a fluorogenic scaffold whose properties are altered upon binding or reaction. nih.gov |

| Ester Prodrugs | Improved bioavailability for biological studies. | Esterification of the carboxylic acid, which can be cleaved by cellular esterases. researchgate.net |

Advanced Analytical Techniques for Trace Analysis and Metabolomics of Functionalized Lipids

The ability to detect and quantify this compound and its metabolites in complex biological systems is crucial for its application in chemical biology. Mass spectrometry (MS) is the primary tool for lipidomics, but the analysis of reactive α-keto acids can be challenging due to their instability. acs.org

Future research should focus on:

Derivatization Strategies: Developing robust derivatization methods to stabilize the α-keto acid moiety for analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). acs.org

High-Resolution Mass Spectrometry (HRMS): Utilizing techniques like LC-HRMS for untargeted lipidomics to identify and characterize novel metabolites of this compound. nih.gov

Tandem Mass Spectrometry (MS/MS): Developing targeted lipidomics methods, such as multiple reaction monitoring (MRM) or parallel-reaction monitoring (PRM), for highly sensitive and accurate quantification of the compound and its specific derivatives in biological samples. nih.govmdpi.com

Ion Mobility-Mass Spectrometry (IMS-MS): Employing IMS-MS to separate lipid isomers and isobars, providing an additional dimension of separation and enhancing analytical confidence. mdpi.com

Metabolomics Studies: Using untargeted metabolomics to understand the impact of α-keto acids on cellular metabolic profiles and their potential roles in signaling pathways. frontiersin.orgnih.govnih.gov

Integration of Computational and Experimental Approaches for Rational Design and Discovery

Combining computational modeling with experimental validation can accelerate the discovery and optimization of new molecules and biocatalysts related to this compound. nih.gov

Key integrated approaches include:

Rational Enzyme Design: Using computational protein design and molecular docking to engineer enzymes, such as L-AADs or halogenases, with improved activity and specificity towards this compound or its precursors. mdpi.comfrontiersin.orgresearchgate.net This involves identifying key residues in the active site for site-directed mutagenesis. mdpi.com

In Silico Modeling of Lipid Interactions: Employing molecular dynamics (MD) simulations to understand how this compound and its derivatives interact with and insert into lipid bilayers. biorxiv.orgacs.orgresearchgate.net This can guide the design of lipid probes with optimized membrane properties.

Predictive Toxicology and ADME: Using computational models to predict the absorption, distribution, metabolism, and excretion (ADME) properties and potential toxicity of novel derivatives, helping to prioritize candidates for synthesis and experimental testing.

Mechanism-Based Probe Design: Integrating quantum mechanics (QM) and molecular mechanics (MM) to model the reaction mechanisms between derivatives and their biological targets, facilitating the rational design of more effective covalent inhibitors or activity-based probes.

By pursuing these future research directions, the scientific community can harness the unique chemical properties of this compound to develop novel tools for research, sustainable chemical processes, and potential therapeutic leads.

Q & A